molecular formula C22H23NO4S2 B11650202 (5E)-3-methyl-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-methyl-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11650202
M. Wt: 429.6 g/mol
InChI Key: JOGTZLCBQVBMQX-HMMYKYKNSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of 2-pyrones , which are six-membered cyclic esters with conjugated double bonds. Specifically, it’s a derivative of 2-pyrone.
  • The compound’s chemical formula is C29H27BrN2O6 , with an average mass of 579.44 Da .
  • Its structure includes a thiazolidin-4-one ring, a benzylidene moiety, and multiple ether linkages. The presence of these functional groups contributes to its interesting properties.
  • Preparation Methods

    • Synthetic Routes : While there isn’t a specific synthetic route mentioned for this exact compound, we can draw insights from related pyrone derivatives. Metal-free and transition metal-catalyzed reactions are commonly employed in the synthesis of pyrones .
    • Reaction Conditions : These can vary based on the specific reaction, but common conditions include acidic or basic catalysis, high temperatures, and various solvents.
    • Industrial Production : Unfortunately, information on large-scale industrial production methods for this compound is scarce. its synthesis likely involves optimization of existing routes.
  • Chemical Reactions Analysis

  • Scientific Research Applications

  • Mechanism of Action

    • Unfortunately, specific details about the mechanism of action for this compound are not readily available. Further research would be needed to explore its molecular targets and pathways.
  • Properties

    Molecular Formula

    C22H23NO4S2

    Molecular Weight

    429.6 g/mol

    IUPAC Name

    (5E)-3-methyl-5-[[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C22H23NO4S2/c1-16-7-9-18(10-8-16)26-13-11-25-12-14-27-19-6-4-3-5-17(19)15-20-21(24)23(2)22(28)29-20/h3-10,15H,11-14H2,1-2H3/b20-15+

    InChI Key

    JOGTZLCBQVBMQX-HMMYKYKNSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2/C=C/3\C(=O)N(C(=S)S3)C

    Canonical SMILES

    CC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)C

    Origin of Product

    United States

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